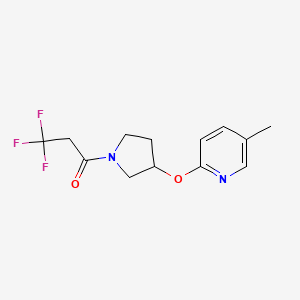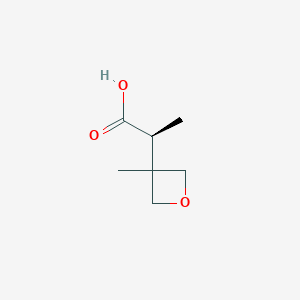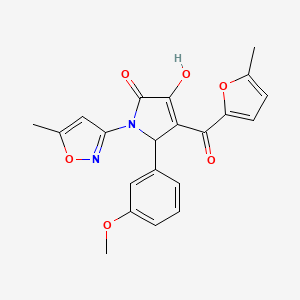![molecular formula C20H21N3O4 B2437529 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea CAS No. 955257-82-6](/img/structure/B2437529.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be expected to be fairly complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that could contribute to the rigidity of the molecule, while the pyrrolidinone and urea groups could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the benzo[d][1,3]dioxol-5-yl group could contribute to the compound’s lipophilicity, while the pyrrolidinone and urea groups could contribute to its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound and its derivatives have been synthesized and structurally characterized, laying a foundation for understanding its chemical properties and potential applications. For example, Rajeswari, Tamilvendan, and Prabhu (2010) synthesized Mannich bases and their metal complexes, elucidating their structures through analytical and spectral studies. These compounds exhibited different geometries and were found to have antimicrobial properties, suggesting potential applications in developing antimicrobial agents (S. Rajeswari et al., 2010).
Antimicrobial Activity
Several studies have focused on synthesizing derivatives of the compound to explore their antimicrobial activities. This includes the creation of novel compounds designed to optimize certain pharmacophoric elements for enhanced biological activity. For instance, compounds showing anti-acetylcholinesterase activity, potentially useful in treating diseases like Alzheimer's, have been synthesized and assessed, highlighting the compound's role in developing new therapeutic agents (J. Vidaluc et al., 1995).
Biological Recognition and Interaction
The compound's derivatives have been used to study biological recognition and interaction, such as the formation of highly stable supramolecular complexes with urea via self-assembly. This demonstrates its potential in designing receptors for chemical and biological recognition (B. Chetia & P. Iyer, 2006).
Enzyme Inhibition and Anticancer Activity
Research into enzyme inhibition and anticancer activity has also been conducted. For example, Shankar et al. (2017) synthesized novel derivatives and evaluated their anti-microbial activity and cytotoxicity, showing promising results against certain cancer cell lines. This underscores the compound's potential in developing new chemotherapeutic agents (B. Shankar et al., 2017).
Catalytic Applications
The compound and its derivatives have been explored for their catalytic applications, such as in oxidative carbonylation reactions to synthesize ureas, oxamides, and other value-added molecules. These reactions highlight the compound's utility in synthetic chemistry and potential industrial applications (R. Mancuso et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-2-4-15(5-3-13)22-20(25)21-10-14-8-19(24)23(11-14)16-6-7-17-18(9-16)27-12-26-17/h2-7,9,14H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAMEFYNSSANEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2437447.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2437450.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)


![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)
![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)


![3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)
![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)

